molecular formula C20H17ClFN5O B2941972 N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide CAS No. 2416237-52-8

N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide

Cat. No. B2941972
CAS RN: 2416237-52-8
M. Wt: 397.84
InChI Key: PFKYYXKLWSRNOW-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClFN5O and its molecular weight is 397.84. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Properties and Angiotensin II Receptor Antagonism

Research on similar compounds has demonstrated potent antihypertensive effects through oral administration, highlighting the significance of structural elements like the biphenyl moiety and acidic isosteres in binding affinity and potency against the Angiotensin II receptor. The development of nonpeptide angiotensin II receptor antagonists exemplifies the therapeutic potential in treating hypertension through targeted molecular design (Carini et al., 1991).

Cytotoxic and Antioxidant Activities

Studies on compounds bearing the benzimidazole moiety have explored their synthesis for targeted biological activities. Investigations into their cytotoxic and antioxidant properties have revealed varied activity levels, dependent on structural modifications. For instance, certain derivatives exhibit significant cytotoxicity against cancer cell lines, while others demonstrate antioxidant capabilities, suggesting potential applications in cancer therapy and oxidative stress mitigation (IOSR Journals, Kolanpaka & Gade, 2015).

Antiproliferative and DNA Binding Properties

The synthesis of novel benzimidazole derivatives has revealed compounds with moderate antiproliferative activities against a panel of human cancer cell lines, with lower cytotoxicity on normal fibroblasts compared to traditional chemotherapy agents. Detailed studies have also demonstrated the DNA-binding capabilities of these compounds, indicating their potential as selective therapeutic agents against certain cancer types (Cindrić et al., 2017).

Antibacterial Activity

Research into novel (1H-benzo[d]imidazole-2-yl) derivatives has shown promising antibacterial activities against a range of pathogenic bacteria. These findings underscore the potential of benzimidazole-based compounds in developing new antibiotics to combat resistant bacterial strains, addressing the growing concern of antimicrobial resistance (Patil et al., 2015).

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Targets of Action

The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and other proteins .

Mode of Action

The mode of action of imidazole compounds also depends on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets, leading to a variety of biological effects .

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antitumor potential against different cell lines .

Pharmacokinetics

The pharmacokinetics of imidazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s solubility, stability, and molecular size can all affect its pharmacokinetics .

Result of Action

The results of the action of imidazole compounds can include a variety of molecular and cellular effects, depending on the specific compound and its mode of action .

Action Environment

The action of imidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name

N-[3-(6-chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O/c21-13-3-8-16-17(10-13)26-19(25-16)2-1-9-24-20(28)18-11-23-12-27(18)15-6-4-14(22)5-7-15/h3-8,10-12H,1-2,9H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKYYXKLWSRNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)NCCCC3=NC4=C(N3)C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide

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